2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one
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Overview
Description
2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one: is a heterocyclic compound with the molecular formula C6H5ClN6O It is a derivative of pteridine and is characterized by the presence of amino groups at positions 2 and 4, a chlorine atom at position 6, and a dihydropteridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process includes the following steps:
Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to introduce the chlorine atom at position 6.
Quenching: The reaction mixture is quenched with alcohols to ensure safety and to facilitate the separation of the product.
Neutralization: The resulting hydrochloride is neutralized using ammonia water to obtain the final product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate of the product can reach up to 82%, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at position 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives .
Scientific Research Applications
2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in inhibiting specific enzymes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in folate biosynthesis, such as dihydrofolate reductase.
Pathway Modulation: By inhibiting these enzymes, the compound can disrupt the folate pathway, which is essential for DNA synthesis and cell division
Comparison with Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound is a precursor in the synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one and shares similar structural features.
6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at position 6 and exhibit similar chemical properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom at position 6, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H5ClN6O |
---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2,4-diamino-6-chloro-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5ClN6O/c7-2-5(14)12-4-1(10-2)3(8)11-6(9)13-4/h(H5,8,9,11,12,13,14) |
InChI Key |
UJMPPMMZZVOTQI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)C(=N2)Cl)N)N |
Origin of Product |
United States |
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